Cas no 1019552-22-7 ((butan-2-yl)1-(furan-2-yl)ethylamine)

(butan-2-yl)1-(furan-2-yl)ethylamine structure
1019552-22-7 structure
Product Name:(butan-2-yl)1-(furan-2-yl)ethylamine
CAS No:1019552-22-7
MF:C10H17NO
MW:167.248082876205
CID:5185680
PubChem ID:43190239
Update Time:2026-03-05

(butan-2-yl)1-(furan-2-yl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Furanmethanamine, α-methyl-N-(1-methylpropyl)-
    • n-(1-(Furan-2-yl)ethyl)butan-2-amine
    • (butan-2-yl)1-(furan-2-yl)ethylamine
    • Inchi: 1S/C10H17NO/c1-4-8(2)11-9(3)10-6-5-7-12-10/h5-9,11H,4H2,1-3H3
    • InChI Key: CZWMNYIAYAERPU-UHFFFAOYSA-N
    • SMILES: C(C1OC=CC=1)(C)NC(C)CC

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Additional information on (butan-2-yl)1-(furan-2-yl)ethylamine

Recent Advances in the Study of (butan-2-yl)1-(furan-2-yl)ethylamine (CAS: 1019552-22-7) in Chemical Biology and Pharmaceutical Research

The compound (butan-2-yl)1-(furan-2-yl)ethylamine (CAS: 1019552-22-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.

Recent studies have highlighted the synthetic versatility of (butan-2-yl)1-(furan-2-yl)ethylamine, which can be efficiently prepared through multi-step organic synthesis involving furan derivatives and secondary amines. The compound's molecular structure, characterized by a furan ring and an ethylamine moiety, has been shown to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter regulation. These interactions suggest potential applications in the treatment of neurological disorders, such as depression and anxiety.

In vitro and in vivo studies have demonstrated that (butan-2-yl)1-(furan-2-yl)ethylamine exhibits moderate to high affinity for specific receptor subtypes, with promising selectivity profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound acts as a partial agonist at the 5-HT2A receptor, a target implicated in mood regulation. Additionally, preliminary pharmacokinetic data indicate favorable absorption and distribution properties, although further optimization may be required to improve metabolic stability.

One of the most intriguing aspects of (butan-2-yl)1-(furan-2-yl)ethylamine is its potential as a scaffold for the development of novel psychoactive substances. Researchers have explored its structural modifications to enhance potency and reduce off-target effects. For example, a recent patent application disclosed derivatives of this compound with improved blood-brain barrier penetration, suggesting its utility in central nervous system (CNS) drug development. However, challenges such as potential toxicity and regulatory hurdles must be addressed before clinical translation.

In conclusion, (butan-2-yl)1-(furan-2-yl)ethylamine (CAS: 1019552-22-7) represents a promising candidate for further investigation in chemical biology and pharmaceutical research. Its unique structural features, combined with its biological activity, make it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents. Future research should focus on optimizing its pharmacological properties and exploring its potential in preclinical models of disease.

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